An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenyl)acetamide
Foreword: Navigating the Landscape of a Novel Compound
In the realm of drug discovery and chemical research, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These properties govern a compound's behavior from synthesis and formulation to its ultimate interaction with biological systems. This guide provides a comprehensive technical overview of 2-(2-Nitrophenyl)acetamide, a compound of interest for its potential applications in organic synthesis and medicinal chemistry.
Given the limited availability of direct experimental data for this specific molecule, this document serves a dual purpose. Firstly, it consolidates and presents the currently available computational and spectral data. Secondly, and perhaps more importantly, it provides a robust framework of established experimental protocols, empowering researchers to elucidate the unknown properties of this and other novel chemical entities. As such, this guide is structured not as a static data sheet, but as a dynamic roadmap for investigation, reflecting the real-world challenges and methodologies encountered in the modern laboratory.
Chemical Identity and Molecular Structure
A clear and unambiguous identification of a compound is the first step in any scientific investigation. 2-(2-Nitrophenyl)acetamide is a distinct chemical entity, and it is crucial to differentiate it from its isomer, N-(2-nitrophenyl)acetamide.
IUPAC Name: 2-(2-nitrophenyl)acetamide[1] CAS Number: 31142-60-6[1][2] Molecular Formula: C₈H₈N₂O₃[1][2] Molecular Weight: 180.16 g/mol [1][2] Canonical SMILES: C1=CC=C(C(=C1)CC(=O)N)[O-][1]
The molecular structure of 2-(2-Nitrophenyl)acetamide, characterized by a phenyl ring substituted with a nitromethane group at the ortho position relative to an acetamide functional group, is visualized below.
Caption: Molecular structure of 2-(2-Nitrophenyl)acetamide.
Physicochemical Properties: A Blend of Computed and Undetermined Data
The following table summarizes the known and unknown physicochemical properties of 2-(2-Nitrophenyl)acetamide. The computed values are derived from computational models and provide a valuable starting point for experimental design.[1]
| Property | Value | Data Type |
| Molecular Weight | 180.16 g/mol | Calculated |
| Melting Point | Not available | Experimental (to be determined) |
| Boiling Point | Not available | Experimental (to be determined) |
| XLogP3 | 0.9 | Computed[1] |
| Hydrogen Bond Donor Count | 1 | Computed[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed[1] |
| Rotatable Bond Count | 2 | Computed[1] |
| Topological Polar Surface Area | 88.9 Ų | Computed[1] |
| pKa | Not available | Experimental (to be determined) |
| Solubility | Not available | Experimental (to be determined) |
Proposed Synthesis and Experimental Characterization Workflows
Caption: Proposed synthetic workflow for 2-(2-Nitrophenyl)acetamide.
General Protocol for the Synthesis of 2-(2-Nitrophenyl)acetamide
This protocol is a generalized procedure for the amidation of a carboxylic acid and should be optimized for the specific substrate.
Materials:
-
2-Nitrophenylacetic acid
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Ammonium hydroxide (NH₄OH) or ammonia gas
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Activation of the Carboxylic Acid: In a fume hood, dissolve 2-nitrophenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-nitrophenylacetyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent and cool the solution in an ice bath. Slowly add a concentrated solution of ammonium hydroxide with vigorous stirring. Alternatively, bubble ammonia gas through the solution.
-
Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The crude product should be washed with cold water to remove any ammonium salts.
-
Purification: The crude 2-(2-Nitrophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocols for Physicochemical Characterization
The following are standard, field-proven protocols for determining the key physicochemical properties that are currently unknown for 2-(2-Nitrophenyl)acetamide.
Caption: Experimental workflow for the characterization of 2-(2-Nitrophenyl)acetamide.
Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range is characteristic of a pure compound.[6][7]
Materials:
-
Dry, powdered sample of 2-(2-Nitrophenyl)acetamide
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).
-
The recorded melting range provides an indication of the sample's purity.
Principle: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.[8][9]
Materials:
-
2-(2-Nitrophenyl)acetamide
-
A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath (e.g., 25°C or 37°C)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them on an orbital shaker in a constant temperature bath.
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand for a short period to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).
-
Express the solubility in units such as mg/mL or mol/L.
Spectroscopic and Spectrometric Data
While a full experimental dataset is not publicly available, some spectral information for 2-(2-Nitrophenyl)acetamide can be found in databases. This section provides the available data and a theoretical interpretation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR spectra for 2-(2-Nitrophenyl)acetamide are currently available in public databases. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.[10][11]
-
¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.5-8.2 ppm) corresponding to the four protons on the substituted phenyl ring. A singlet corresponding to the methylene (-CH₂-) protons adjacent to the carbonyl group would likely appear around 3.8-4.2 ppm. The two protons of the primary amide (-NH₂) will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum would show eight distinct signals. The carbonyl carbon of the amide would be the most downfield signal (around 170-175 ppm). The aromatic carbons would appear in the range of 120-150 ppm, with the carbon attached to the nitro group being the most deshielded. The methylene carbon would be expected around 40-45 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
A vapor-phase IR spectrum is available for 2-(2-Nitrophenyl)acetamide.[1] The interpretation of the key vibrational frequencies is crucial for confirming the presence of the functional groups.
Expected Key Vibrational Frequencies:
-
N-H Stretching: As a primary amide, two N-H stretching bands are expected in the region of 3100-3500 cm⁻¹.[12]
-
C=O Stretching (Amide I): A strong absorption band is expected between 1630 and 1680 cm⁻¹, characteristic of the amide carbonyl group.[12][13]
-
N-H Bending (Amide II): A band in the region of 1590-1650 cm⁻¹ is also anticipated due to N-H bending.[14]
-
NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen below 3000 cm⁻¹.
Mass Spectrometry (MS)
A GC-MS spectrum is available for 2-(2-Nitrophenyl)acetamide.[1] The fragmentation pattern provides valuable information for structural elucidation.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z = 180.
-
Loss of NH₂: A fragment corresponding to the loss of the amino group (•NH₂) would result in a peak at m/z = 164.
-
Loss of the Acetamide Group: Cleavage of the bond between the phenyl ring and the methylene group could lead to fragments corresponding to the acetamide moiety and the nitrophenylmethyl cation.
-
Nitro Group Fragmentation: The nitro group can undergo characteristic fragmentation, including the loss of NO (m/z = 150) and NO₂ (m/z = 134).[15][16]
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the known physicochemical properties of 2-(2-Nitrophenyl)acetamide, while also highlighting the current gaps in experimental data. The provided computational data serves as a valuable starting point for further investigation. The detailed, step-by-step protocols for synthesis and characterization are intended to empower researchers to elucidate the unknown properties of this and other novel compounds.
The future characterization of 2-(2-Nitrophenyl)acetamide will be crucial in unlocking its potential applications. A full experimental determination of its physicochemical properties will provide the necessary foundation for its use in drug discovery, materials science, and as a versatile intermediate in organic synthesis.
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